Cas no 483-18-1 (Emetine (>90%))

Emetine (>90%) structure
Nome del prodotto:Emetine (>90%)
Emetine (>90%) Proprietà chimiche e fisiche
Nomi e identificatori
-
- emetine
- 6',7',10,11-Tetramethoxymetan
- Cephaeline methyl ether
- Canforemetina、Emetine Hydrochloride
- (1R)-1-[[(2S,3R,11bS)-3-Ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-yl]methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 6',7',10,11-Tetramethoxyemetan
- (2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine
- 10,11,6',7'-tetramethoxy-emetane
- Cephaline-O-methyl ether
- Emetan,6',7',10,11-tetramethoxy
- Emetin
- Emetine [BAN]
- Emetine HCL BP
- Emetine hydrochloride
- Methyl cephaeline
- USP
- (2S,3R,11bS)-3-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl]methyl]-2H-benzo[a]quinolizine
- (-)-Emetine
- NSC 33669
- NCI60_002959
- NCGC00024379-06
- CS-0013180
- Q3050386
- HY-B1479
- Tox21_110901_1
- GNF-PF-196
- BDBM38871
- EMETINUM [HPUS]
- DB13393
- NSC-33669
- CHEMBL50588
- SR-01000075853
- Bio1_001323
- SDCCGSBI-0050445.P002
- CBiol_002059
- EMETINE [VANDF]
- NCGC00024379-11
- 2H-Benzo(a)quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-((1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolyl)methyl)-
- SR-01000000081-5
- BDBM50216297
- NCGC00024379-17
- EMETINE [WHO-DD]
- 6',7',10,11-tetrakis(methyloxy)emetan
- Emetan, 6',7',10,11-tetramethoxy-
- NCGC00024379-05
- SR-01000000081
- NCGC00024379-09
- GTPL11087
- 2H-Benzo[a]quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl]methyl]-(2S,3R,11bS)-
- EMETINE
- Prestwick3_000570
- Emetine (>90%)
- 2H-BENZO(A)QUINOLIZINE, 3-ETHYL-1,3,4,6,7,11B-HEXAHYDRO-9,10-DIMETHOXY-2-(((1R)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL)-, (2S,3R,11BS)-
- SCHEMBL56277
- TCMDC-125531
- NCGC00024379-13
- DTXSID5022980
- Bio1_000834
- 483-18-1
- BRD-K03067624-001-01-5
- NCGC00024379-24
- NCGC00024379-04
- NCGC00024379-08
- X8D5EPO80M
- NCGC00024379-07
- EMETINE [HSDB]
- BPBio1_000396
- Emetine hydrochloride, United States Pharmacopeia (USP) Reference Standard
- Lopac0_000460
- cid_6603320
- UNII-X8D5EPO80M
- CCG-204552
- BSPBio_000360
- 6',7',10,11-Tetramethoxy-emetan
- Emetine hydrochloride, European Pharmacopoeia (EP) Reference Standard
- Emetinum
- DTXCID402980
- BRD-K03067624-300-02-9
- NSC33669
- EINECS 207-592-1
- NCGC00024379-12
- Bio1_000345
- EMETINE [MI]
- SR-01000075853-5
- NCGC00024379-14
- 6'',7'',10,11-tetramethoxyemetan
- HSDB 2150
- CHEBI:4781
- AKOS037623356
- SR-01000000081-3
- NS00005212
- Tox21_110901
- Emetine dihydrochloride hydrate
- CAS-483-18-1
- NCGC00024379-16
- NCGC00024379-25
- AUVVAXYIELKVAI-CKBKHPSWSA-N
- C09421
- NCGC00024379-10
- BRN 0100829
- Emetan
- YAT
- NCGC00024379-29
- Ipecine
- 2H-BENZO(A)QUINOLIZINE, 3-ETHYL-1,3,4,6,7,11B-HEXAHYDRO-9,10-DIMETHOXY-2-((1,2,3,4-TETRAHYDRO-6,7-DIMET/
- Dihydrochloride, Emetine
- Methylcephaeline
- Amebicide (Salt/Mix)
- BRD-K03067624-001-02-3
- GLXC-15435
- STL565152
- (2S,3R,11bS)-2-(((1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo(a)quinolizine
- DA-63172
- Purum (Salt/Mix)
-
- Inchi: InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3/t18-,21-,24+,25-/m0/s1
- Chiave InChI: AUVVAXYIELKVAI-CKBKHPSWSA-N
- Sorrisi: COC1C=C2C([C@@H](C[C@@H]3[C@@H](CC)CN4[C@H](C5=CC(OC)=C(OC)C=C5CC4)C3)NCC2)=CC=1OC
Proprietà calcolate
- Massa esatta: 516.27500
- Massa monoisotopica: 480.298808
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 35
- Conta legami ruotabili: 7
- Complessità: 679
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 52.2
- XLogP3: 4.7
Proprietà sperimentali
- Densità: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 104-105 ºC
- Punto di ebollizione: 578.63°C (rough estimate)
- Punto di infiammabilità: 316.9°C
- Indice di rifrazione: 1.5800 (estimate)
- Solubilità: Quasi insolubile (0,024 g/l) (25°C),
- PSA: 52.19000
- LogP: 6.01210
- Pressione di vapore: 0.0±1.7 mmHg at 25°C
- pka: 5.77, 6.64(at 25℃)
- Rotazione specifica: D20 -50° (c = 2 in CHCl3)
Emetine (>90%) Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:UN 1544
- Istruzioni di sicurezza: H303+H313+H333
- Gruppo di imballaggio:III
- Condizioni di conservazione:-20?°C Freezer
- Tossicità:LD50 i.p. in rats: 12.1 mg/kg (Radomski)
- Gruppo di imballaggio:III
- Classe di pericolo:6.1(b)
- PackingGroup:III
- Livello di pericolo:6.1(b)
- Termine di sicurezza:6.1(b)
Emetine (>90%) Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB01061-1MG |
Emetine |
483-18-1 | ≥90% (LC/MS-UV) | 2097.1 | 2021-05-14 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-470668B-50mg |
Emetine, |
483-18-1 | 50mg |
¥9777.00 | 2023-09-05 | ||
A2B Chem LLC | AX38503-50mg |
Emetine |
483-18-1 | >98%(HPLC) | 50mg |
$2260.00 | 2023-12-30 | |
A2B Chem LLC | AX38503-20mg |
Emetine |
483-18-1 | 20mg |
$544.00 | 2024-04-19 | ||
TRC | E521530-100mg |
Emetine (>90%) |
483-18-1 | 100mg |
$1669.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-470668B-50 mg |
Emetine, |
483-18-1 | 50mg |
¥9,777.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-470668C-100 mg |
Emetine, |
483-18-1 | 100MG |
¥18,050.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-470668C-100mg |
Emetine, |
483-18-1 | 100mg |
¥18050.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-470668-1mg |
Emetine, |
483-18-1 | 1mg |
¥2557.00 | 2023-09-05 | ||
A2B Chem LLC | AX38503-100mg |
Emetine |
483-18-1 | >98%(HPLC) | 100mg |
$3340.00 | 2023-12-30 |
Emetine (>90%) Letteratura correlata
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
483-18-1 (Emetine (>90%)) Prodotti correlati
- 159016-23-6(N'-1-Amino-2-p-tolylethylidene-hydrazinecarboxylic acid tert-butyl ester)
- 1448059-54-8(3-chloro-N-2-(dimethylamino)-4,6-dimethylpyrimidin-5-ylbenzamide)
- 2172572-72-2(4-(chloromethyl)-5-cyclobutyl-1-(2,2-difluoroethyl)-1H-1,2,3-triazole)
- 1183072-00-5(2-(4-methoxypiperidin-1-yl)cyclopentan-1-ol)
- 2090530-83-7(3-Furanol, tetrahydro-3-[[4-(1-methylethyl)-2-thiazolyl]methyl]-)
- 380210-34-4(Benzoic acid, 4-[[(6-chloro-2-oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]methyl]-, methyl ester)
- 55748-84-0(1-(3,4-dichlorophenyl)butane-1,3-dione)
- 887887-59-4(3-(3,3-dimethylbutanamido)-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide)
- 2034472-92-7(3-(4-chlorophenyl)-1-methylsulfonylazepane)
- 2411257-59-3(2-Chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[(3-methyloxetan-3-yl)methyl]acetamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:483-18-1)Emetine (>90%)

Purezza:99%
Quantità:10mg
Prezzo ($):367.0